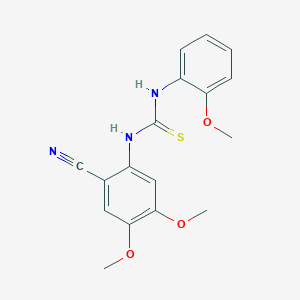

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-21-14-7-5-4-6-12(14)19-17(24)20-13-9-16(23-3)15(22-2)8-11(13)10-18/h4-9H,1-3H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXGSODWLRSTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2C#N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

- Dissolve 2-cyano-4,5-dimethoxyaniline in an appropriate solvent.

- Add 2-methoxyphenyl isothiocyanate to the solution.

- Heat the reaction mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.

Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups, along with the thiourea linkage, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position and Electronic Effects: The target compound’s 2-cyano-4,5-dimethoxyphenyl group introduces strong electron-withdrawing (–CN) and electron-donating (–OCH₃) effects, enhancing polarity compared to analogs like the methyl-substituted compound in . Acyl vs. Aryl Thioureas: Acylthioureas (e.g., ) exhibit planar conformations due to conjugation between the acyl and thiourea groups, whereas aryl thioureas (e.g., target compound) may have twisted geometries affecting packing and solubility.

Biological and Chemical Properties: Electrochemical Behavior: The –CN group in the target compound and N-Benzoyl-N′-4-cyanophenyl thiourea enables redox activity, suggesting utility in electrochemical sensors. Regioisomerism: Unlike the methyl-substituted analog , the target’s bulky dimethoxy and cyano groups may hinder isomer formation but improve thermal stability.

Crystallographic Comparisons :

- The target compound’s crystal structure is expected to resemble benzoylthiourea derivatives , with intermolecular H-bonding (N–H···S and C=O···H) stabilizing the lattice. However, the absence of an acyl group may reduce planarity compared to .

Biological Activity

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea is a synthetic organic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O3S

- CAS Number : 692287-64-2

The compound features a thiourea moiety which is critical for its biological interactions. The presence of cyano and methoxy groups may enhance its reactivity and binding affinity to biological targets.

The mechanism of action of thiourea derivatives typically involves interactions with various molecular targets in biological systems. These interactions may include:

- Enzyme Inhibition : Thioureas can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activities, affecting cellular signaling.

- Redox Reactions : The thiourea group can participate in redox reactions, influencing oxidative stress within cells.

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study reported IC50 values ranging from 7 to 20 µM for similar thiourea derivatives against breast and pancreatic cancer cells. This suggests that the compound may effectively target specific molecular pathways involved in cancer progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 14 | Induces apoptosis via cell cycle arrest |

| PANC-1 (Pancreatic) | 10 | Inhibits angiogenesis and alters signaling |

2. Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial activity against various pathogens.

- Research Findings : In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

3. Anti-inflammatory Effects

Thioureas are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of substituted phenyl isothiocyanates to amines. For example, reaction conditions involving equimolar ratios of 2-methoxyphenylamine and 2-cyano-4,5-dimethoxyphenyl isothiocyanate in anhydrous THF under nitrogen at 60°C for 12 hours yield optimal results. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Optimization includes monitoring pH (neutral to slightly basic) and avoiding moisture to prevent hydrolysis of the thiourea moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this thiourea derivative?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding stability and reactivity. Example: A similar thiourea derivative showed a planar thiourea core with dihedral angles between aromatic rings influencing conjugation .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy and cyano groups) and hydrogen-bonding networks. Deuterated DMSO is preferred for solubility .

- FT-IR : Validates the presence of thiourea C=S stretching (~1250–1350 cm) and cyano group absorption (~2200 cm) .

Q. How can researchers assess the preliminary biological activity of this compound, such as antioxidant or enzyme inhibition properties?

- Methodological Answer :

- Antioxidant assays : Use DPPH radical scavenging (IC determination) and FRAP assays. Compare activity to standards like ascorbic acid. Note that electron-withdrawing groups (e.g., cyano) may reduce activity compared to electron-donating substituents .

- Enzyme inhibition : For targets like tyrosinase or acetylcholinesterase, employ spectrophotometric assays with L-DOPA or acetylthiocholine substrates. Include positive controls (e.g., kojic acid) and validate via Lineweaver-Burk plots to discern competitive/non-competitive inhibition .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays for this compound?

- Methodological Answer :

- Orthogonal assays : Cross-validate antioxidant results using DPPH, ABTS, and ORAC assays to account for radical-specific reactivity.

- Dose-response curves : Ensure linearity and calculate Hill slopes to detect cooperative effects or assay interference.

- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy groups) to isolate substituent-specific effects. Contradictions in enzyme inhibition may arise from assay pH or co-solvents affecting thiourea tautomerism .

Q. How can molecular docking and dynamics simulations elucidate the interaction between this thiourea derivative and target enzymes/receptors?

- Methodological Answer :

- Docking software (AutoDock Vina, Schrödinger) : Parameterize the thiourea’s sulfur atom for polar interactions with catalytic residues (e.g., 5-HT receptor histidines). Validate poses using RMSD clustering.

- MD simulations (GROMACS) : Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess stability of hydrogen bonds (e.g., between thiourea and Asp155 in 5-HT). Compare binding free energies (MM-PBSA) to experimental IC values .

Q. What advanced analytical methods are recommended for studying the metabolism and pharmacokinetics of this compound in biological systems?

- Methodological Answer :

- LC-HRMS/MS : Identify phase I metabolites (e.g., demethylation of methoxy groups) in rat liver microsomes. Use isotopic labeling (e.g., C-cyano) to track metabolic pathways.

- Pharmacokinetic profiling : Administer the compound intravenously/orally in rodent models, and quantify plasma levels via LC-MS/MS. Calculate AUC, , and bioavailability. Note that thiourea derivatives often exhibit rapid clearance due to hepatic glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.